Home > Products > Screening Compounds P39892 > (S)-Lercanidipine-d3 Hydrochloride
(S)-Lercanidipine-d3 Hydrochloride - 1217740-02-7

(S)-Lercanidipine-d3 Hydrochloride

Catalog Number: EVT-1477736
CAS Number: 1217740-02-7
Molecular Formula: C36H39ClN3O6
Molecular Weight: 651.21
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
A dihydropyridine calcium channel blocker.

Lercanidipine Hydrochloride

Compound Description: Lercanidipine hydrochloride is a calcium channel blocker used to treat hypertension and angina pectoris. It belongs to the dihydropyridine group and selectively inhibits calcium influx into cardiac and vascular smooth muscle. [] It is classified as a BCS Class II drug, characterized by poor water solubility (0.000165 mg/mL) and low absolute bioavailability (10%). [, ] Various formulation strategies, such as Solid Self Emulsifying Drug Delivery Systems (SEDDS) and inclusion complexes with β-cyclodextrin, are being explored to enhance its solubility and dissolution rate, ultimately aiming to improve its bioavailability. [, ]

Nicardipine

Compound Description: Nicardipine is another dihydropyridine calcium channel blocker. It shares structural similarities and undergoes similar biotransformation pathways as lercanidipine, including aromatization of the heterocyclic ring and hydroxylation of the β-carbon atom on the 1,1-dimethylethyl-substituted ester function. []

Relevance: Nicardipine is structurally related to (S)-Lercanidipine-d3 Hydrochloride through their shared dihydropyridine core structure, which is essential for their calcium channel blocking activity. Both compounds also possess similar ester side chains contributing to their pharmacological properties. []

Chlorpromazine Hydrochloride

Compound Description: Chlorpromazine hydrochloride is an antipsychotic drug. A sensitive analytical method using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC/MS/MS) was developed to quantify its residue in animal tissues. []

Relevance: While Chlorpromazine hydrochloride differs significantly in its pharmacological action compared to (S)-Lercanidipine-d3 Hydrochloride, the research highlights the application of advanced analytical techniques for quantifying drug residues, a concept applicable to studying the pharmacokinetics and metabolism of (S)-Lercanidipine-d3 Hydrochloride. []

S-(+)-Methamphetamine-d3

Compound Description: S-(+)-Methamphetamine-d3 is a deuterated enantiomer of methamphetamine, a central nervous system stimulant. Research shows that a 13-day oral regimen of S-methamphetamine hydrochloride can alter its pharmacokinetics in humans. [, ]

Relevance: This research emphasizes the impact of repeated dosing on drug pharmacokinetics, a factor potentially relevant to understanding the long-term use of (S)-Lercanidipine-d3 Hydrochloride and its potential for drug accumulation. [, ]

Overview

(S)-Lercanidipine-d3 Hydrochloride is a deuterated derivative of Lercanidipine, a calcium channel blocker primarily used as an antihypertensive agent. This compound is significant in pharmacological research and clinical applications due to its role in managing high blood pressure and potential cardiovascular benefits. The presence of deuterium in the molecular structure enhances the stability and tracking of the compound in biological studies.

Source

(S)-Lercanidipine-d3 Hydrochloride can be sourced from various chemical suppliers, including LGC Standards, MedChemExpress, and SCBT, which provide certified reference materials for accurate data and research applications .

Classification

This compound is classified under the category of calcium channel blockers, specifically as a dihydropyridine derivative. It is utilized in the treatment of hypertension and has been studied for its pharmacokinetic properties due to the deuterium labeling, which aids in tracing and quantifying its behavior in biological systems .

Synthesis Analysis

Methods

The synthesis of (S)-Lercanidipine-d3 Hydrochloride involves several key steps typically associated with the production of deuterated compounds. The synthesis may utilize deuterated reagents to introduce deuterium atoms into the molecular structure.

Technical Details

  1. Starting Materials: The synthesis often begins with commercially available Lercanidipine hydrochloride as a precursor.
  2. Deuteration: Deuterated solvents or reagents are employed to replace specific hydrogen atoms with deuterium, enhancing the stability and isotopic labeling of the compound.
  3. Purification: Following synthesis, purification methods such as recrystallization or chromatography are used to isolate (S)-Lercanidipine-d3 Hydrochloride from by-products and unreacted materials.
Molecular Structure Analysis

Structure

The molecular formula for (S)-Lercanidipine-d3 Hydrochloride is C36H42ClN3O6, with a molecular weight of approximately 651.21 g/mol. The structure features a dihydropyridine ring, which is characteristic of calcium channel blockers.

Data

  • CAS Number: 1217740-02-7
  • Molecular Structure: The presence of three deuterium atoms distinguishes it from its non-deuterated counterpart, allowing for enhanced analytical tracking in pharmacokinetic studies .
Chemical Reactions Analysis

Reactions

(S)-Lercanidipine-d3 Hydrochloride undergoes typical reactions associated with calcium channel blockers, including:

  • Calcium Channel Inhibition: It binds to voltage-gated calcium channels, inhibiting calcium influx into vascular smooth muscle cells.
  • Metabolic Pathways: The compound is subject to metabolic transformations in vivo, which can be studied using its deuterated form to trace metabolic pathways without interference from non-deuterated metabolites.

Technical Details

Studies have demonstrated that using (S)-Lercanidipine-d3 as an internal standard improves the accuracy of quantifying Lercanidipine levels in plasma samples via ultra-performance liquid chromatography coupled with tandem mass spectrometry .

Mechanism of Action

(S)-Lercanidipine-d3 Hydrochloride acts primarily by inhibiting calcium channels in vascular smooth muscle cells. This inhibition leads to:

  • Vasodilation: Relaxation of blood vessels results in decreased vascular resistance and lower blood pressure.
  • Reduced Cardiac Workload: By lowering systemic vascular resistance, it reduces the workload on the heart.

The mechanism involves binding to the L-type calcium channels, preventing calcium ions from entering cells, thereby reducing intracellular calcium levels necessary for muscle contraction .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents like methanol and acetonitrile but less soluble in water.

Chemical Properties

  • Stability: The presence of deuterium enhances stability compared to non-deuterated analogs.
  • pH Sensitivity: The hydrochloride form indicates that it is stable within a certain pH range but should be handled under controlled conditions to maintain integrity.

Relevant analyses have shown that (S)-Lercanidipine-d3 Hydrochloride exhibits consistent performance in chromatographic methods due to its defined physical properties .

Applications

(S)-Lercanidipine-d3 Hydrochloride has several scientific applications:

  • Pharmacokinetic Studies: Its deuterated nature allows researchers to track drug metabolism and distribution without interference from other compounds.
  • Clinical Research: Used as an internal standard in assays for determining Lercanidipine levels in human plasma, aiding in bioequivalence studies.
  • Drug Development: Assists in understanding the pharmacological effects and mechanisms of action of calcium channel blockers.
Introduction to (S)-Lercanidipine-d3 Hydrochloride

Significance of Deuterium Substitution in Pharmacological Research

Deuterium incorporation in pharmaceutical compounds represents a strategic approach to modify molecular properties without altering primary pharmacology. The kinetic isotope effect (KIE) resulting from deuterium substitution—where the lower zero-point energy of C-D bonds (approximately 1-5 kcal/mol stronger than C-H bonds)—can significantly influence metabolic pathways [2] [6]. In (S)-Lercanidipine-d3 Hydrochloride, deuteration at the N-methyl group specifically targets a known site of oxidative metabolism:

  • Metabolic Stability: The N-demethylation pathway, catalyzed primarily by cytochrome P450 3A4 (CYP3A4), is attenuated due to the deuterium isotope effect. Studies on analogous deuterated dihydropyridines demonstrate reduced rates of N-dealkylation (deuterium isotope effect r = kH/kD ≈ 2-7), potentially prolonging half-life in analytical tracking [6]
  • Metabolic Tracing: The CD₃ group provides a mass spectrometric signature that distinguishes parent drug from metabolites, enabling precise tracking of metabolic fate without pharmacological interference [6] [7]
  • Isotope Effects on Binding: While the deuterium atoms are distal to the dihydropyridine binding domain, studies confirm negligible impact on receptor affinity. The calcium channel blocking activity remains equivalent to non-deuterated (S)-lercanidipine [7] [9]

Table 3: Impact of Deuteration on Key Metabolic Pathways

Metabolic PathwayEffect of DeuterationEnzymes InvolvedKIE (kH/kD)
N-DemethylationSignificant attenuationCYP3A4/53.5-7.2
Ester HydrolysisMinimal effectEsterases1.0-1.2
Aromatic OxidationNo effectCYP3A4, CYP2C9~1.0
DehydrogenationSlight attenuationCYP3A41.5-2.5

The primary research applications leveraging this deuterated standard include:

  • Pharmacokinetic Profiling: Enabling accurate quantification of lercanidipine in bioequivalence studies (e.g., crossover trials with 36 healthy subjects) under fed conditions [6]
  • Drug-Drug Interaction Studies: Serving as internal standard when evaluating CYP3A4-mediated interactions, particularly relevant since grapefruit juice and potent CYP3A4 inhibitors alter lercanidipine disposition [4] [5]
  • Metabolite Identification: Facilitating distinction between phase I metabolites and the parent compound through characteristic mass fragmentation patterns [6] [7]

Enantiomeric Specificity in Dihydropyridine Calcium Channel Blockers

The enantiomeric purity of (S)-Lercanidipine-d3 Hydrochloride is pharmacologically critical due to the stereoselective nature of L-type calcium channel interactions. Dihydropyridine (DHP) calcium channel blockers exhibit pronounced enantioselectivity in both pharmacodynamics and pharmacokinetics, governed by chiral recognition at the α1C subunit binding domain [2] [5] [8]:

Stereochemical Basis of Activity:

  • The (S)-enantiomer of lercanidipine demonstrates approximately 100-fold greater binding affinity for voltage-gated L-type calcium channels compared to the (R)-enantiomer, consistent with observations for other DHP blockers like isradipine (150-fold difference) and benidipine (30-100 fold difference) [5] [8]
  • This enantioselectivity arises from complementary three-point interactions within the receptor binding pocket, where the chiral center of the dihydropyridine ring determines spatial orientation of the carboxyl ester groups and aryl substituents [5] [10]
  • Voltage-dependent binding studies reveal that enantioselectivity ratios (IC50(R)/IC50(S)) remain constant (104-138) across membrane potentials (-80 mV to -40 mV), supporting the "guarded receptor" hypothesis over the "modulated receptor" model for DHPs [2]

Table 4: Enantioselectivity in Dihydropyridine Calcium Channel Blockers

CompoundEnantiomeric Ratio (Active/Inactive)Experimental SystemKey Pharmacological Parameter
(S)-Lercanidipine~100:1Vascular smooth muscleIC₅₀ for vasodilation
(+)-(S)-Isradipine150:1CHO cells expressing α1C-bIC₅₀ for Ipeak block
(+)-α-Benidipine30-100:1Spontaneously hypertensive ratsHypotensive activity
(-)-(S)-Felodipine~10:1Vascular preparationVasorelaxation potency

Analytical Significance of Enantiopurity:

  • Chiral inversion is negligible in lercanidipine, making enantiomerically pure reference standards essential for accurate assessment of active drug concentrations [8]
  • (S)-Lercanidipine-d3 Hydrochloride enables specific quantification of the pharmacologically active enantiomer in biological matrices, bypassing the need for chiral chromatography when used with achiral methods [6] [9]
  • Regulatory guidelines (ICH Q6A) require stereoselective assessment for chiral drugs, positioning this enantiopure standard as essential for drug development and quality control [8]

Recent research reveals complex stereochemical influences beyond direct receptor binding:

  • Enantiomer-specific induction of xenobiotic-metabolizing enzymes: (S)-isradipine activates pregnane X receptor (PXR) more potently than its antipode, potentially influencing drug-drug interaction profiles [5]
  • Stereoselective plasma protein binding differences affecting free fraction, though data specific to lercanidipine enantiomers requires further investigation [8]

Properties

CAS Number

1217740-02-7

Product Name

(S)-Lercanidipine-d3 Hydrochloride

Molecular Formula

C36H39ClN3O6

Molecular Weight

651.21

Synonyms

(4S)-1,4-Dihydro-2,6-dimethyl-4-(3-nittrophenyl)-3,5-pyridinedicarboxylic Acid 2-[(3,3-Diphenylpropyl)(methyl-d3)amino]-1,1-dimethylethyl Methyl Ester Hydrochloride;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.